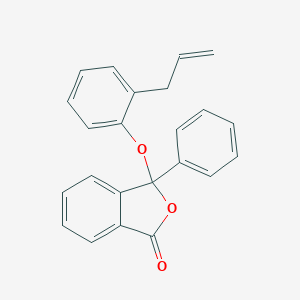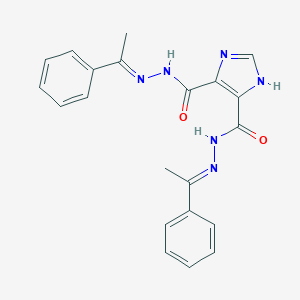
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxyaniline and phthalic anhydride.
Condensation Reaction: The first step involves a condensation reaction between 4-butoxyaniline and phthalic anhydride in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 4-butoxyphthalimide.
Chlorination: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the isoindole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified oxidation states.
科学的研究の応用
2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- 2-(4-methoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
- 2-(4-ethoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
- 2-(4-propoxyphenyl)-4-chloro-1H-isoindole-1,3(2H)-dione
Uniqueness
- Functional Group Variations : The presence of the butoxy group in 2-(4-Butoxyphenyl)-4-chloroisoindole-1,3-dione imparts unique physicochemical properties compared to its analogs with different alkoxy groups.
- Reactivity : The specific substitution pattern and functional groups influence the compound’s reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
分子式 |
C18H16ClNO3 |
|---|---|
分子量 |
329.8g/mol |
IUPAC名 |
2-(4-butoxyphenyl)-4-chloroisoindole-1,3-dione |
InChI |
InChI=1S/C18H16ClNO3/c1-2-3-11-23-13-9-7-12(8-10-13)20-17(21)14-5-4-6-15(19)16(14)18(20)22/h4-10H,2-3,11H2,1H3 |
InChIキー |
KDLHFJIJEJDFJJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl |
正規SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Bromo-3,6-dimethoxy-phenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446806.png)

![10-benzoyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446810.png)


![5-Benzoyl-6-(4-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446816.png)
![10-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446817.png)

![9,9-Dimethyl-6-(3-nitrophenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446820.png)
![3-phenoxybenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B446821.png)
![3-[(4-tert-butylcyclohexyl)oxy]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B446823.png)
![2-(1,3-benzothiazol-2-yl)-4-[(octylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446825.png)
![6-[4-(Diethylamino)phenyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446828.png)
![11-(2-bromo-3,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446829.png)
